5-Methoxy-2-methoxycarbonylbenzoic acid
Description
Significance of Aromatic Carboxylic Acids and Esters in Organic Synthesis and Chemical Sciences
Aromatic carboxylic acids and their corresponding esters are cornerstone functional groups in the field of organic chemistry, valued for their versatile reactivity and widespread presence in both natural products and synthetic molecules. Aromatic carboxylic acids, characterized by a carboxyl group (-COOH) attached directly to an aromatic ring, serve as fundamental building blocks in organic synthesis. wikipedia.org They are precursors to a vast array of other functional groups; for instance, they can be reduced to form aldehydes and alcohols, or converted into more reactive derivatives like acid halides and anhydrides to facilitate the formation of amides and esters. wikipedia.org
Aromatic esters, which contain an ester group (-COOR) linked to an aromatic ring, are of tremendous significance. chemscene.com They are integral intermediates in the manufacturing of pharmaceuticals, polymers, and agrochemicals. Their characteristic fragrances also lead to their extensive use in the perfume and food industries. The interplay between the aromatic ring and the ester group influences the molecule's electronic properties and reactivity, making these compounds subjects of continuous study and application in synthetic chemistry.
Overview of Substituted Benzoic Acid Derivatives in Contemporary Chemical Research
Benzoic acid, the simplest aromatic carboxylic acid, and its substituted derivatives are a class of compounds that command significant attention in modern chemical research. The introduction of various functional groups onto the benzene (B151609) ring dramatically alters the physical, chemical, and biological properties of the parent molecule, opening up a wide spectrum of applications. ias.ac.in The nature and position of these substituents systematically influence the molecule's acidity, reactivity, and intermolecular interactions. ias.ac.in
In contemporary research, substituted benzoic acid derivatives are investigated for a multitude of purposes. They are crucial precursors and intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. For example, specific halogenated and methoxy-substituted benzoic acids serve as key components in the development of new therapeutic agents, including anticancer and anti-inflammatory drugs. phcog.com Researchers are actively exploring how different substitution patterns on the benzoic acid scaffold can be used to fine-tune the properties of materials, leading to the design of novel liquid crystals, polymers, and co-crystals for materials science and pharmaceutical applications. ias.ac.in The study of these derivatives also provides fundamental insights into chemical principles such as reaction mechanisms and the nature of non-bonded interactions. ias.ac.in
Structural Characterization and Positional Isomerism in Methoxycarbonyl- and Methoxy-Substituted Benzoic Acids
The compound 5-Methoxy-2-methoxycarbonylbenzoic acid belongs to the family of disubstituted benzoic acids. Its structure consists of a central benzene ring to which a carboxylic acid group (-COOH), a methoxy (B1213986) group (-OCH₃), and a methoxycarbonyl group (-COOCH₃) are attached. Based on its IUPAC name, the carboxylic acid group defines the primary carbon (C1) of the benzene ring. The methoxycarbonyl group is located at the adjacent position (C2), and the methoxy group is at the C5 position.
The specific placement of these functional groups is critical, as it dictates the molecule's electronic and steric properties. The methoxy group at the para-position relative to the methoxycarbonyl group acts as an electron-donating group through resonance, while the methoxycarbonyl group is electron-withdrawing. The carboxylic acid group is also strongly electron-withdrawing. This electronic interplay influences the acidity of the carboxylic proton and the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution.
While specific experimental data for this compound is not extensively available in public literature, its properties can be understood in the context of its positional isomers. Positional isomerism in substituted benzoic acids leads to significant differences in physical and chemical properties. By examining related isomers for which data is available, we can appreciate the structural nuances of this class of compounds. For instance, the change in the position of the methoxycarbonyl group from ortho (2-), to meta (3-), to para (4-) relative to the carboxylic acid group has a profound impact on the molecule's characteristics.
Below is a comparative table of known isomers and closely related compounds, illustrating the effect of substituent placement on molecular properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Known Physical Properties |
| 2-(Methoxycarbonyl)benzoic acid | C₉H₈O₄ | 180.16 | Melting Point: 83.0 to 87.0 °C tcichemicals.com |
| 3-Methoxy-2-(methoxycarbonyl)benzoic acid | C₁₀H₁₀O₅ | 210.18 | (Computed Data) nih.gov |
| 3-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | Melting Point: 110.5 °C; Boiling Point: 170-172 °C @ 10 mmHg nih.gov |
| 5-Hydroxy-2-methoxybenzoic acid | C₈H₈O₄ | 168.14 | Melting Point: 155.00 °C; Boiling Point: 379.50 °C biosynth.com |
| 5-Methoxy-2-methylbenzoic acid | C₉H₁₀O₃ | 166.17 | (No specific data found) chemscene.com |
| 5-Methoxy-2-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | (No specific data found) sigmaaldrich.com |
This table presents data for known isomers and related compounds to illustrate the principles of positional isomerism. Data for this compound is not included due to its limited availability in the cited literature.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the unambiguous structural determination of these isomers. ucl.ac.ukacs.org For example, ¹H NMR spectroscopy would provide distinct signals for the aromatic protons, with chemical shifts and coupling constants characteristic of the 1,2,4-substitution pattern of this compound. Similarly, IR spectroscopy would show characteristic absorption bands for the carbonyl groups of the carboxylic acid and the ester, as well as C-O stretching from the methoxy and ester groups. ucl.ac.uk
Synthetic Methodologies for this compound and Structurally Related Compounds
The synthesis of polysubstituted benzoic acid derivatives, such as this compound, is a focal point in organic chemistry due to their role as versatile building blocks for more complex molecules. The arrangement of the methoxy, methoxycarbonyl, and carboxylic acid functionalities on the benzene ring requires carefully orchestrated synthetic strategies to ensure correct regiochemistry and high yields. This article explores various methodologies for the construction of this and related substituted benzoic acid frameworks.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-6-3-4-7(10(13)15-2)8(5-6)9(11)12/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQXIUVCEJQXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Chemistry Studies on 5 Methoxy 2 Methoxycarbonylbenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of molecules like 5-Methoxy-2-methoxycarbonylbenzoic acid. researchgate.net Methods such as DFT with the B3LYP functional are commonly used to optimize the molecular geometry and calculate various electronic parameters. epstem.netresearchgate.net
Key aspects of these calculations include determining bond lengths, bond angles, and dihedral angles to establish the most stable three-dimensional structure. From the optimized geometry, frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are analyzed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the carboxyl, methoxy (B1213986), and methoxycarbonyl groups would be expected to show negative electrostatic potential.
Table 1: Predicted Electronic Properties of this compound (Illustrative Data) Note: This table contains representative values based on typical DFT calculations for similar aromatic carboxylic acids, as specific experimental or computational data for this molecule is not widely available.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations describe a static molecular state (usually in the gas phase at 0 K), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, typically in a condensed phase like a solution. MD simulations are essential for understanding the conformational flexibility and intermolecular interactions of this compound. mdpi.com
The molecule possesses several rotatable bonds: the C-O bonds of the methoxy and methoxycarbonyl groups, and the C-C bond connecting the carboxylic acid group to the aromatic ring. MD simulations can explore the potential energy surface associated with the rotation of these groups to identify the most stable conformers and the energy barriers between them. nih.govnih.gov This analysis is crucial as the molecule's conformation can significantly influence its biological activity and physical properties.
MD simulations also excel at modeling intermolecular interactions. In a solvent, the simulation can track the formation and breaking of hydrogen bonds between the molecule's carboxylic acid group and solvent molecules (e.g., water). Furthermore, these simulations can predict the tendency of molecules to self-assemble. Like many carboxylic acids, this compound is expected to form hydrogen-bonded dimers in non-polar solvents or in the solid state, an interaction that MD simulations can effectively model. researchgate.netmdpi.com
Table 2: Key Intermolecular Interactions and Conformational Data from MD Simulations (Illustrative) Note: This table illustrates the type of data obtained from MD simulations. Specific values would depend on the chosen force field, solvent, and simulation conditions.
| Parameter | Observation | Implication |
|---|---|---|
| Dihedral Angle (Ring-COOH) | Fluctuates around a planar minimum. | Indicates preferred orientation of the carboxylic acid group. |
| Hydrogen Bond Occupancy (Dimer) | High in non-polar solvent simulations. | Suggests strong tendency for dimerization. |
| Radial Distribution Function (with water) | Shows high probability of water molecules near carboxyl oxygen atoms. | Quantifies solvation shell structure. |
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like intermediates and transition states that are difficult to observe experimentally. montclair.edu For this compound, computational analysis can elucidate the pathways of various potential reactions, such as esterification of the carboxylic acid, hydrolysis of the methyl ester, or electrophilic aromatic substitution.
By mapping the potential energy surface of a reaction, researchers can determine the lowest-energy path from reactants to products. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, a key parameter that governs the reaction rate.
Exploration of Ligand-Metal Coordination Chemistry and Complex Formation
The presence of both a carboxylic acid and a methoxycarbonyl group gives this compound multiple potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The carboxylate group, in its deprotonated form, is a common and effective binding site for a wide variety of metal ions. researchgate.net The carbonyl oxygen of the ester and the oxygen of the methoxy group could also participate in coordination, potentially allowing the molecule to act as a bidentate or even a polydentate ligand.
Computational studies can predict the feasibility and nature of complex formation with different metal ions. By modeling the interaction between the ligand and a metal center, it is possible to:
Determine the preferred coordination mode (e.g., monodentate, bidentate chelation).
Optimize the geometry of the resulting metal complex.
Calculate the binding energy to assess the stability of the complex.
Analyze the electronic structure of the complex, including the nature of the metal-ligand bonds and any resulting changes in the electronic properties of the ligand or metal. nih.gov
These theoretical predictions can guide synthetic chemists in designing and targeting specific metal-organic frameworks (MOFs) or coordination polymers with desired structural and functional properties.
Analytical Methodologies for Structural Elucidation and Purity Assessment of 5 Methoxy 2 Methoxycarbonylbenzoic Acid
Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopy is fundamental to the structural elucidation of organic molecules. By examining the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Methoxy-2-methoxycarbonylbenzoic acid, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the two methoxy (B1213986) groups and the carboxylic acid. Based on analogous compounds like 5-chloro-2-methoxybenzoic acid, the aromatic protons are expected in the range of δ 7.0-8.0 ppm. chemicalbook.comchemicalbook.com The two methoxy groups (one ether, one ester) and the acidic proton of the carboxylic acid will have characteristic chemical shifts.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective types (e.g., carbonyl, aromatic, aliphatic). For this compound, ten distinct signals are anticipated, corresponding to each carbon in the molecule. The carbonyl carbons of the carboxylic acid and the ester are expected to appear significantly downfield (typically δ 165-175 ppm). rsc.orgdocbrown.info The aromatic carbons and the methoxy carbons will have shifts in their characteristic regions.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| Aromatic H (d) | ~ 7.9 - 8.1 | Carboxylic Acid C=O | ~ 168 - 172 |
| Aromatic H (dd) | ~ 7.3 - 7.5 | Ester C=O | ~ 165 - 169 |
| Aromatic H (d) | ~ 7.1 - 7.3 | Aromatic C-O | ~ 158 - 162 |
| Carboxylic Acid OH | ~ 10.0 - 13.0 (broad s) | Aromatic C-COOR | ~ 130 - 134 |
| Ester -OCH₃ (s) | ~ 3.9 - 4.1 | Aromatic C-H | ~ 125 - 130 |
| Ether -OCH₃ (s) | ~ 3.8 - 4.0 | Aromatic C-H | ~ 118 - 122 |
| Aromatic C-H | ~ 115 - 119 | ||
| Aromatic C-COOH | ~ 112 - 116 | ||
| Ether -OCH₃ | ~ 55 - 58 | ||
| Ester -OCH₃ | ~ 52 - 55 |
Note: Predicted values are based on spectral data from structurally similar compounds and general NMR principles. chemicalbook.comchemicalbook.comrsc.orgdocbrown.inforesearchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₀O₅, giving it a molecular weight of 210.18 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 210. The fragmentation pattern is predicted to involve characteristic losses of its functional groups. Electrospray ionization (ESI-MS), a soft ionization technique, is also highly suitable and would likely show a prominent protonated molecule [M+H]⁺ at m/z 211 or a deprotonated molecule [M-H]⁻ at m/z 209.
Key fragmentation pathways would include the loss of a methoxy radical from the ester group (M-31), loss of the entire methoxycarbonyl group (M-59), or loss of the carboxyl group (M-45).
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity |
| [M]⁺ | 210 | Molecular Ion |
| [M-31]⁺ | 179 | Loss of ester methoxy group (·OCH₃) |
| [M-45]⁺ | 165 | Loss of carboxylic acid group (·COOH) |
| [M-59]⁺ | 151 | Loss of methoxycarbonyl group (·COOCH₃) |
Note: These predictions are based on established fragmentation patterns for aromatic carboxylic acids and esters.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound is expected to show several characteristic absorption bands.
The most prominent feature for the carboxylic acid will be a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. The presence of two carbonyl groups (carboxylic acid and ester) will result in strong absorption bands in the region of 1680-1750 cm⁻¹. Additionally, C-O stretching vibrations for the acid, ester, and ether linkages, as well as aromatic C=C and C-H vibrations, will be present. nist.govnist.gov
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Methoxy | C-H Stretch | 2850 - 2960 |
| Ester | C=O Stretch | ~ 1720 - 1740 |
| Carboxylic Acid | C=O Stretch | ~ 1680 - 1710 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Ether/Ester/Acid | C-O Stretch | 1000 - 1300 |
Note: Values are typical ranges for the specified functional groups. nist.govnist.govjocpr.com
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The chromophore in this compound is the substituted benzene (B151609) ring, which includes the carbonyl groups of the ester and carboxylic acid, and the methoxy group.
Similar to other benzoic acid derivatives, the UV-Vis spectrum is expected to exhibit two main absorption bands in the 200-300 nm region. nist.gov These bands, often referred to as the B-band (benzenoid B) and C-band (benzenoid C), arise from π → π* electronic transitions within the aromatic ring. researchgate.net The substitution on the ring will cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.
Table 4: Predicted UV-Visible Absorption Maxima for this compound
| Transition Band | Predicted λₘₐₓ (nm) | Associated Chromophore |
| B-Band | ~ 230 - 250 | Aromatic π → π |
| C-Band | ~ 270 - 290 | Aromatic π → π |
Note: Predictions are based on the UV spectra of related benzoic acid derivatives. nist.govresearchgate.net
Chromatographic Methods for Mixture Separation and Purity Determination
Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or starting materials and are the primary means of determining its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. A reverse-phase HPLC method is typically employed for this type of analysis.
The method would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the carboxylic acid remains in its protonated form for better peak shape and retention. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~240 nm or ~280 nm) as determined by UV-Vis spectroscopy. The purity is calculated based on the relative area of the main peak in the chromatogram.
Table 5: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at ~240 nm |
| Injection Volume | 10 - 20 µL |
Based on a comprehensive search of available scientific literature, specific experimental data for the Thin-Layer Chromatography (TLC) and X-ray Crystallography of this compound could not be located.
Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections (5.2.2 and 5.3) as outlined. The analytical methodologies for this specific compound have not been published in the accessible literature.
Applications and Role As a Key Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
As a multi-functionalized aromatic compound, 5-Methoxy-2-methoxycarbonylbenzoic acid serves as a valuable precursor in multi-step organic syntheses. The presence of both a carboxylic acid and an ester group on the same molecule allows for selective chemical transformations. Chemists can target one group for reaction while leaving the other intact for subsequent steps, a crucial strategy in the total synthesis of complex natural products and other elaborate molecular targets. Its role as a foundational component is noted by chemical suppliers who categorize it as a building block for research and development purposes. bldpharm.com
Building Block for Pharmaceutical Compounds and Active Pharmaceutical Ingredients (APIs)
This compound is utilized as a key intermediate in the synthesis of molecules intended for pharmaceutical testing. bldpharm.com The methoxy-substituted benzoic acid motif is a common feature in many biologically active compounds, and this particular chemical provides a ready-made scaffold that can be further elaborated into potential drug candidates.
Utilization in the Development of Agrochemicals and Specialty Chemicals
While benzoic acid derivatives are generally important in the agrochemical and specialty chemical industries, specific applications or research findings detailing the use of this compound in these sectors are not prominent in publicly available literature. bldpharm.com
Application in Material Science Research for Novel Material Development
There is currently limited available information from scientific literature and industry sources regarding the specific application of this compound in the field of material science for the development of new materials. bldpharm.com
Role in Environmental Studies as a Model Compound for Chemical Degradation Pathways
No specific studies detailing the use of this compound as a model compound for investigating chemical degradation pathways in environmental contexts were identified in the available research. bldpharm.com
Future Research Directions and Unexplored Avenues for 5 Methoxy 2 Methoxycarbonylbenzoic Acid
Development of Novel and Sustainable Synthetic Routes
The imperative for environmentally benign chemical processes necessitates the development of novel and sustainable synthetic routes for 5-Methoxy-2-methoxycarbonylbenzoic acid. Current synthetic methods, while effective, may rely on harsh reagents, toxic solvents, and energy-intensive conditions. Future research should focus on the principles of green chemistry to create more efficient and eco-friendly synthetic pathways. ijpsjournal.comuniroma1.itmdpi.com
Key areas for investigation include:
Renewable Feedstocks: Exploring the synthesis of this compound from bio-based starting materials would significantly reduce its environmental footprint. ijpsjournal.com
Solvent-Free and Aqueous Reactions: The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is a critical goal. ijpsjournal.commdpi.com Research into solid-state reactions or reactions in aqueous media could offer greener alternatives.
Biocatalysis: The use of enzymes as catalysts in the synthesis could provide high selectivity and efficiency under mild reaction conditions, reducing energy consumption and waste generation. ijpsjournal.com
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. ijpsjournal.commdpi.com
Continuous Flow Chemistry: Implementing continuous-flow processes can offer better control over reaction parameters, improve safety, and facilitate easier scale-up, while minimizing waste. uniroma1.it
| Parameter | Conventional Synthesis | Potential Green Approaches |
|---|---|---|
| Starting Materials | Petroleum-based | Renewable, bio-based feedstocks |
| Solvents | Volatile organic compounds | Water, supercritical CO2, or solvent-free conditions mdpi.com |
| Catalysts | Homogeneous metal catalysts | Biocatalysts (enzymes), recyclable heterogeneous catalysts ijpsjournal.combeilstein-journals.org |
| Energy Input | High-temperature reflux | Microwave irradiation, ambient temperature ijpsjournal.com |
| Waste Generation | Significant byproducts and solvent waste | Minimized waste through high atom economy and catalyst recycling uniroma1.it |
Exploration of New Catalytic Transformations Involving the Compound
The unique structural features of this compound, namely the carboxylic acid, ester, and methoxy (B1213986) groups, suggest its potential utility in novel catalytic transformations. Future research could explore its role as a ligand, a directing group, or a precursor to catalytically active species.
Unexplored avenues include:
Ligand Synthesis for Homogeneous Catalysis: The carboxylic acid and methoxy groups could serve as coordination sites for metal centers. The synthesis of novel ligands derived from this compound for use in cross-coupling reactions, hydrogenations, or carbonylations warrants investigation.
Organocatalysis: The functional groups present could be modified to create novel organocatalysts for various organic transformations. beilstein-journals.org
Precursor for Heterogeneous Catalysts: The compound could be used as a precursor for the synthesis of metal-organic frameworks (MOFs) or other porous materials with potential applications in heterogeneous catalysis. nih.gov For instance, related dicarboxylic acids have been successfully used to create MOFs with enhanced gas storage capacities. researchgate.net
Advanced Computational Modeling for Structure-Reactivity Relationships and Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to gain deeper insights into the electronic structure, reactivity, and potential applications of this compound. researchgate.netdntb.gov.uanih.govnih.govcore.ac.uk While experimental work is crucial, computational modeling can guide and accelerate research by predicting properties and reaction mechanisms.
Future computational studies could focus on:
Structure-Reactivity Relationships: DFT calculations can elucidate how the interplay of the methoxy, methoxycarbonyl, and carboxylic acid groups influences the compound's reactivity. nih.govmdpi.com This understanding is vital for designing new reactions and materials.
Mechanistic Investigations: Computational modeling can be employed to study the mechanisms of known and potential reactions involving this molecule, providing a detailed understanding of the transition states and intermediates. nih.govresearchgate.netosti.gov
Spectroscopic Analysis: Theoretical calculations of spectroscopic properties (e.g., NMR, IR, UV-Vis) can aid in the characterization of the compound and its derivatives. researchgate.netdntb.gov.uanih.gov
Design of Functional Molecules: Computational screening can be used to predict the properties of novel derivatives of this compound for specific applications, such as in pharmaceuticals or materials science.
| Computational Method | Research Focus | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Identification of reactive sites, prediction of reaction pathways dntb.gov.uanih.gov |
| Time-Dependent DFT (TD-DFT) | Excited state properties and UV-Vis spectra | Understanding of photophysical properties for potential applications in optoelectronics researchgate.net |
| Molecular Dynamics (MD) Simulations | Conformational analysis and intermolecular interactions | Insights into solid-state packing and behavior in solution |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Design of potential enzyme inhibitors based on the compound's scaffold |
Integration into Complex Molecular Architectures for Functional Materials
The bifunctional nature of this compound makes it an attractive building block for the synthesis of complex molecular architectures and functional materials. nih.gov Its incorporation into polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies could lead to materials with novel properties and applications.
Promising research directions include:
Q & A
Q. What are the recommended synthetic routes for 5-Methoxy-2-methoxycarbonylbenzoic acid, and what key reaction parameters should be optimized?
- Methodological Answer : The compound can be synthesized via acetylation or esterification of 5-methoxybenzoic acid derivatives. For example, acetylation under mild conditions (e.g., using acetic anhydride in the presence of a catalyst) avoids side reactions. Reaction temperature (40–60°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of starting material to acetylating agent) are critical to minimize byproducts like over-acetylated derivatives. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions (e.g., methoxy at C5 and methoxycarbonyl at C2). Integrate peaks to verify stoichiometry.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a UV detector (λ = 254 nm) and mobile phase (acetonitrile:water, 60:40) to assess purity (>98% threshold for research-grade material).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., m/z = 224.2 for C₁₀H₁₀O₅).
Cross-validate with melting point analysis (literature range: 270–290°C) .
Advanced Research Questions
Q. How can regioselective functionalization be achieved at specific positions of the benzoic acid backbone for derivative synthesis?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Direct methoxycarbonyl introduction at C2 requires careful control of directing groups. Pre-functionalize the benzene ring with electron-withdrawing groups (e.g., nitro) to guide substitution.
- Protection/Deprotection Strategies : Use tert-butyldimethylsilyl (TBDMS) groups to protect reactive hydroxyl or carboxyl sites during multi-step syntheses.
- Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl-aryl bond formation at C5. Optimize ligand selection (e.g., SPhos) and solvent (toluene/ethanol) for high yields .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Solubility Profiling : Test the compound in solvents (DMSO, methanol, THF) under standardized conditions (25°C, 48 hr equilibration). Use UV-Vis spectroscopy to quantify saturation points.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic/basic conditions (pH 1–13) may hydrolyze the methoxycarbonyl group, requiring pH-controlled buffers during experiments .
Q. How does the compound behave under varying experimental conditions (e.g., high-temperature catalysis)?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C).
- Reaction Optimization : For high-temperature applications (e.g., 150°C in DMF), use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor reaction progress with thin-layer chromatography (TLC) every 30 minutes .
Data Contradiction Analysis
Q. How to address conflicting literature reports on the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Controlled Reactivity Assays : Compare reaction outcomes (e.g., ester hydrolysis) under varying nucleophile concentrations (0.1–1.0 M NaOH) and temperatures (25–80°C).
- Computational Modeling : Use density functional theory (DFT) to calculate electron density at reactive sites (C2 vs C5), identifying susceptibility to nucleophilic attack .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in aqueous vs anhydrous conditions?
- Methodological Answer :
- Aqueous Work : Avoid prolonged exposure to moisture to prevent hydrolysis. Use desiccants during storage.
- Anhydrous Reactions : Conduct in a fume hood with flame-resistant clothing. Ground equipment to prevent static discharge.
- Emergency Measures : For skin contact, rinse with 1% sodium bicarbonate solution to neutralize acidic degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
